Zirconium iodide

Descripción general

Descripción

Synthesis Analysis

Zirconium iodides, including ZrI₄, ZrI₃, ZrI₂, and ZrI, are synthesized through different methods, including hydrothermal syntheses and reactions with HI(g) at elevated temperatures. The synthesis often involves the reaction of zirconium with iodine or iodine-containing compounds under controlled conditions. For example, BaZr(IO₃)₆ and K₂Zr(IO₃)₆ were synthesized hydrothermally using BaCO₃ (or K₂CO₃), ZrO₂, and HIO₃ as reagents, showcasing the versatility in achieving different zirconium iodates with unique structures (Ahn, Lee, & Ok, 2014).

Molecular Structure Analysis

The molecular structures of zirconium iodides exhibit a range of dimensionalities and coordination environments around the Zr(4+) ions. For instance, BaZr(IO₃)₆ demonstrates a structure with infinite bands composed of ZrO₇ pentagonal bipyramids and IO₃ trigonal pyramids, whereas K₂Zr(IO₃)₆ features a molecular structure composed of ZrO₆ octahedra and IO₃ groups. These variations are attributed to the flexible coordination numbers of Zr(4+) cations and the presence of counter cations (Ahn, Lee, & Ok, 2014).

Chemical Reactions and Properties

Zirconium iodides participate in various chemical reactions, including catalytic processes and reactions under specific environmental conditions. For example, Zirconium(IV) catalyzes the perborate oxidation of the iodide ion, demonstrating the compound's catalytic capabilities and its potential in chemical synthesis (Karunakaran & Muthukumaran, 1997).

Physical Properties Analysis

The physical properties of zirconium iodides, including their thermal stability and optical properties, have been thoroughly investigated. BaZr(IO₃)₆ and K₂Zr(IO₃)₆ are thermally stable up to approximately 440-450 °C and exhibit band gaps of 3.1 and 3.0 eV, respectively. These properties suggest potential applications in optical and electronic materials (Ahn, Lee, & Ok, 2014).

Chemical Properties Analysis

Zirconium iodides display a variety of chemical properties, including reactivity towards oxidation and the formation of complex structures with other elements. The synthesis and study of zirconium amide-iodide complexes reveal the formation of discrete dimers and polymers, indicating the complex's versatility in forming various structural motifs and potential for use as precursors in chemical vapor deposition processes (Lehn & Hoffman, 2002).

Aplicaciones Científicas De Investigación

-

Zirconium in Nuclear Power

- Scientific Field : Nuclear Power .

- Application Summary : High-purity (iodide) zirconium is used for obtaining building and absorbing materials for use in nuclear power .

- Methods of Application : The possibilities for iodide refining of these metals to remove impurities and the chemical composition, microstructure, and microhardness of iodide rods are presented .

- Results or Outcomes : Iodide refining makes it possible to use as raw materials the wastes and recyclables from metallurgical and rolled production of titanium, zirconium, and hafnium and to obtain from them under commercial conditions high-purity metals with multiple uses, including as components of a charge for smelting alloys to be used in nuclear power .

-

Detection of Iodine Ions

- Scientific Field : Environmental Science .

- Application Summary : Zirconium (IV) is used to enhance the oxidation of environmental I− to form I2 .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Purification of Zirconium Metal

- Scientific Field : Metallurgy .

- Application Summary : Zirconium (IV) iodide was once prominent as an intermediate in the purification of zirconium metal .

- Methods of Application : The compound is prepared by the direct reaction of powdered zirconium metal and iodine .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Zirconium in Fuel and Fuel Cladding

- Scientific Field : Nuclear Power .

- Application Summary : Zirconium and zirconium alloys have been used in fuel and fuel cladding .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Zirconium in Hydride Fuels and as a Neutron Reflector

-

Zirconium in Ammunition and Explosives

-

Zirconium in Gas Purification

-

Zirconium in Nuclear Reactor Fuel Alloys

- Scientific Field : Nuclear Power .

- Application Summary : A series of nuclear reactor fuel alloys consisting of from about 5 to about 50 at.% zirconium (or higher zirconium alloys such as Zircaloy), balance plutonium, and having the structural composition of a plutonium are described .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Zirconium in Remelting Process

- Scientific Field : Metallurgy .

- Application Summary : In a separate process step (e.g. remelting in a vacuum arc furnace in the absence of oxygen), the zirconium sponge can be converted into compact metal which can be further processed .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Zirconium(IV) iodide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

zirconium(4+);tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMQAUWIRARSJG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

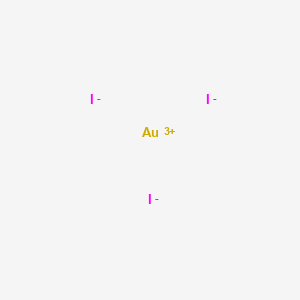

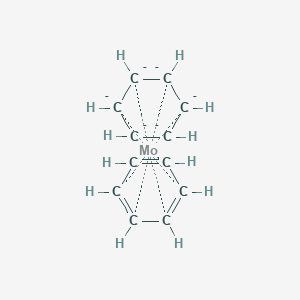

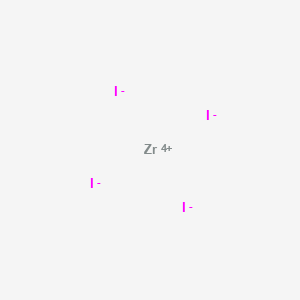

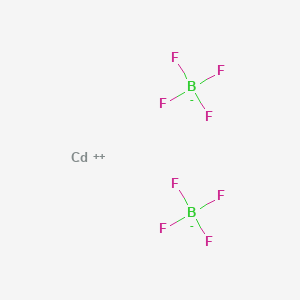

[Zr+4].[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrI4, I4Zr | |

| Record name | zirconium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894910 | |

| Record name | Zirconium tetraiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; Fumes in air; [Merck Index] Yellow or orange powder; [MSDSonline] | |

| Record name | Zirconium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium iodide | |

CAS RN |

13986-26-0 | |

| Record name | Zirconium iodide (ZrI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13986-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium tetraiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6NZC1810V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)